A Technical Guide to the Synthesis and Characterization of N-(Hydroxymethyl)salicylamide
A Technical Guide to the Synthesis and Characterization of N-(Hydroxymethyl)salicylamide
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the synthesis and structural elucidation of N-(Hydroxymethyl)salicylamide (CAS No. 13436-87-8). Intended for researchers and professionals in chemical synthesis and drug development, this guide details a robust synthetic protocol via N-hydroxymethylation of salicylamide. The core of this work is a detailed explanation of the underlying reaction mechanism and the causality behind the chosen experimental parameters. Furthermore, a multi-technique approach to structural characterization is presented, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). Each characterization method is accompanied by a discussion of the expected spectral features, providing a self-validating framework for confirming the identity and purity of the synthesized compound. This guide aims to bridge theoretical knowledge with practical application, ensuring a reproducible and verifiable scientific process.
Introduction
N-(Hydroxymethyl)salicylamide is an organic compound featuring a salicylamide core functionalized with a hydroxymethyl group on the amide nitrogen. Its molecular structure, combining a phenolic hydroxyl group, an aromatic ring, and a primary alcohol attached to an amide, presents multiple sites for potential hydrogen bonding and further chemical modification. This makes it an interesting candidate for investigation in medicinal chemistry and materials science. Salicylamide itself is known for its analgesic and antipyretic properties, acting through the inhibition of cyclooxygenase (COX) enzymes.[1] The addition of the hydroxymethyl group modifies its polarity and introduces a reactive site, potentially altering its pharmacological profile or enabling its use as a versatile intermediate for the synthesis of more complex molecules and prodrugs.[2][3]
This guide provides an expert-level walkthrough of its synthesis from commercially available precursors and outlines the rigorous analytical procedures required to confirm its structural integrity.
Synthesis of N-(Hydroxymethyl)salicylamide
The synthesis of N-(Hydroxymethyl)salicylamide is efficiently achieved through the N-hydroxymethylation of salicylamide. This reaction involves the condensation of salicylamide with formaldehyde.
Principle and Mechanism
The reaction proceeds via a nucleophilic addition mechanism. The amide nitrogen of salicylamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The lone pair of electrons on the amide nitrogen is sufficiently nucleophilic to initiate this attack, often facilitated by a slightly basic or neutral environment. The process typically does not require strong catalysts and can proceed with gentle heating in a suitable solvent like ethanol.[4] The resulting intermediate, a hemiaminal, is protonated by the solvent to yield the final N-(hydroxymethyl) product.
The choice of an aqueous-alcoholic medium is strategic; it effectively dissolves the salicylamide starting material while being fully miscible with the aqueous formaldehyde solution, ensuring a homogenous reaction environment.
Experimental Protocol
Materials:
-
Salicylamide (CAS: 65-45-2)
-
Formaldehyde solution (37% in H₂O, stabilized with methanol)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Beakers, graduated cylinders, and filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 13.7 g (0.1 mol) of salicylamide in 100 mL of ethanol with gentle warming and stirring.
-
Reagent Addition: Once a clear solution is obtained, add 10 mL of 37% aqueous formaldehyde solution (approx. 0.12 mol) to the flask. The use of a slight excess of formaldehyde ensures the complete conversion of the starting salicylamide.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85°C) using a water bath or heating mantle. Maintain the reflux with continuous stirring for 2-3 hours.
-
Cooling and Precipitation: After the reaction period, turn off the heat and allow the flask to cool slowly to room temperature. Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation of the product.
-
Isolation: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of cold deionized water (2x 25 mL) to remove any unreacted formaldehyde and other water-soluble impurities. Follow with a wash of cold ethanol (25 mL) to remove unreacted salicylamide.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(Hydroxymethyl)salicylamide.
Physicochemical Properties
A summary of the key physical and chemical properties for N-(Hydroxymethyl)salicylamide is provided below.
| Property | Value | Source |
| CAS Number | 13436-87-8 | [5][6][7] |
| Molecular Formula | C₈H₉NO₃ | [5][6] |
| Molecular Weight | 167.16 g/mol | [5] |
| Appearance | White crystalline solid | (Expected) |
| Boiling Point | 408.6°C at 760 mmHg | [5] |
| Density | 1.329 g/cm³ | [5] |
| Melting Point | To be determined experimentally |
Characterization and Structural Elucidation
The confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers unambiguous proof of the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
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Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, causing molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, allowing for their identification.[8]
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Experimental Protocol: A small amount of the dried sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet for analysis.
-
Expected Spectral Features: The spectrum of N-(Hydroxymethyl)salicylamide is expected to show characteristic peaks for its multiple functional groups. As a secondary amide, it will have a distinct pattern compared to the primary amide of salicylamide.[9]
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O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹. This band arises from two sources: the phenolic -OH and the alcoholic -OH of the hydroxymethyl group. Hydrogen bonding will cause significant broadening.[10]
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N-H Stretch: A sharp to medium peak around 3370-3170 cm⁻¹ is characteristic of a secondary amide N-H stretch.[9]
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
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C=O Stretch (Amide I): A strong, sharp absorption band in the range of 1680-1630 cm⁻¹. Conjugation with the aromatic ring places this peak at a relatively low wavenumber.[8][11]
-
N-H Bend (Amide II): An intense band adjacent to the C=O stretch, typically around 1550 cm⁻¹. This is a key diagnostic peak for secondary amides.[9]
-
C-O Stretch: Strong absorptions in the 1250-1050 cm⁻¹ region corresponding to the phenolic and primary alcohol C-O bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Nuclei (like ¹H and ¹³C) in a magnetic field absorb radiofrequency radiation at different frequencies depending on their chemical environment.
-
Experimental Protocol: The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, and placed in an NMR tube for analysis. DMSO-d₆ is often preferred as it readily dissolves amides and allows for the observation of exchangeable protons (OH, NH).
-
Expected ¹H NMR Spectrum (in DMSO-d₆):
-
~10-12 ppm (1H, broad singlet): Phenolic -OH proton. Its chemical shift can be variable and the peak is often broad.
-
~8.0-8.5 ppm (1H, triplet/broad): Amide N-H proton. It will likely couple to the adjacent methylene protons.
-
~6.8-7.9 ppm (4H, multiplet): Aromatic protons. The substitution pattern will give rise to a complex multiplet.
-
~4.5-5.0 ppm (1H, broad triplet/singlet): Alcoholic -OH proton from the -CH₂OH group.
-
~4.4-4.8 ppm (2H, doublet): Methylene protons (-N-CH₂-OH). These protons are adjacent to the N-H proton and will likely appear as a doublet.
-
-
Expected ¹³C NMR Spectrum (in DMSO-d₆):
-
~165-170 ppm: Amide carbonyl carbon (C=O).
-
~115-160 ppm: Six aromatic carbons. The carbon attached to the phenolic -OH will be the most downfield in this region.
-
~60-70 ppm: Methylene carbon (-CH₂OH).
-
Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and information about its structure from fragmentation patterns.
-
Experimental Protocol: The sample is introduced into the mass spectrometer, often using Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar molecules.
-
Expected Spectrum:
-
Molecular Ion Peak: The primary peak of interest will be the molecular ion [M+H]⁺ at m/z = 168.06 or the sodium adduct [M+Na]⁺ at m/z = 190.04, confirming the molecular weight of 167.16 g/mol .
-
Fragmentation: Key fragmentation patterns could include the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or the loss of water (-H₂O, 18 Da).
-
Summary of Characterization Data
| Technique | Expected Result | Interpretation |
| FTIR | Broad ~3300 cm⁻¹ (O-H/N-H), Strong ~1650 cm⁻¹ (C=O), Strong ~1550 cm⁻¹ (N-H bend) | Confirms presence of hydroxyl, secondary amide functional groups.[9] |
| ¹H NMR | Signals for phenolic, amide, aromatic, alcoholic, and methylene protons. | Elucidates the complete proton environment and connectivity. |
| ¹³C NMR | Signals for carbonyl, aromatic, and methylene carbons. | Confirms the carbon skeleton of the molecule. |
| MS (ESI+) | m/z = 168.06 ([M+H]⁺) | Confirms the molecular weight of 167.16 Da. |
Characterization Workflow Diagram
Caption: Logical workflow for the structural characterization of the product.
Safety and Handling
N-(Hydroxymethyl)salicylamide is classified as causing serious eye irritation (H319).[6] Appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This guide has outlined a reliable and well-documented procedure for the synthesis of N-(Hydroxymethyl)salicylamide from salicylamide and formaldehyde. The causality behind the synthetic strategy and the importance of a multi-faceted characterization approach have been emphasized. By following the detailed protocols for synthesis and leveraging the predictive spectroscopic data for FTIR, NMR, and Mass Spectrometry, researchers can confidently prepare and validate this compound. The self-validating nature of this workflow, where analytical results directly confirm the outcome of the synthesis, ensures a high degree of scientific integrity and reproducibility.
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